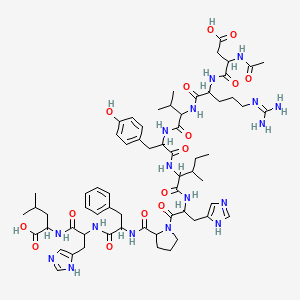![molecular formula C19H27N3O6 B12106293 2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-GLY-LEU-ALA-OH: is a tripeptide composed of glycine, leucine, and alanine. This compound is often used in peptide synthesis and research due to its stability and well-defined structure. The presence of the benzyloxycarbonyl (Z) group provides protection to the amino terminus, making it a valuable intermediate in the synthesis of more complex peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-GLY-LEU-ALA-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The carboxyl group of glycine is then activated using reagents such as dicyclohexylcarbodiimide (DCC) and coupled with the amino group of leucine, which is also protected. This process is repeated to couple alanine, resulting in the formation of the tripeptide Z-GLY-LEU-ALA-OH .
Industrial Production Methods: In industrial settings, the synthesis of Z-GLY-LEU-ALA-OH can be achieved using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support and cleaved upon completion .
化学反応の分析
Types of Reactions: Z-GLY-LEU-ALA-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of disulfide bonds if cysteine residues are present.
Substitution: The benzyloxycarbonyl (Z) group can be removed under acidic conditions, allowing for further functionalization of the peptide.
Common Reagents and Conditions:
Dicyclohexylcarbodiimide (DCC): Used for activating carboxyl groups during peptide coupling.
Trifluoroacetic acid (TFA): Commonly used for deprotecting the Z group.
Hydrogen peroxide: Used for oxidation reactions.
Major Products:
Hydrolysis: Glycine, leucine, and alanine.
Oxidation: Disulfide-linked peptides (if cysteine is present).
Substitution: Deprotected peptides ready for further modification.
科学的研究の応用
Z-GLY-LEU-ALA-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Serves as a model peptide for studying protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
作用機序
The mechanism of action of Z-GLY-LEU-ALA-OH is primarily related to its role as a peptide. It can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The specific interactions depend on the sequence and structure of the peptide. For example, the glycine residue provides flexibility, while leucine and alanine contribute to hydrophobic interactions .
類似化合物との比較
Z-GLY-ALA-OH: A dipeptide with similar properties but lacking the leucine residue.
Z-LEU-ALA-OH: Another dipeptide with similar properties but lacking the glycine residue.
Z-GLY-LEU-OH: A dipeptide with similar properties but lacking the alanine residue.
Uniqueness: Z-GLY-LEU-ALA-OH is unique due to its specific sequence of glycine, leucine, and alanine, which provides a balance of flexibility and hydrophobic interactions. This makes it a valuable tool in peptide synthesis and research .
特性
分子式 |
C19H27N3O6 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N3O6/c1-12(2)9-15(17(24)21-13(3)18(25)26)22-16(23)10-20-19(27)28-11-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26) |
InChIキー |
XFVWEUYJKZJINA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)




